molecular formula C23H20ClN3O B11119821 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11119821
M. Wt: 389.9 g/mol
InChI Key: ASCMSAQMJCQQFG-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide is an organic compound that belongs to the benzimidazole family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of benzimidazole with 4-chlorobenzyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-methylphenyl)acetamide is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antibacterial, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22ClN3O Molecular Formula \text{C}_{22}\text{H}_{22}\text{ClN}_3\text{O}\quad \text{ Molecular Formula }

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

  • In vitro Studies :
    • The compound showed promising antitumor activity against various cancer cell lines. In 2D culture assays, it exhibited an IC50 value of approximately 6.26 ± 0.33 μM against HCC827 cells, indicating potent efficacy compared to 3D culture assays where the IC50 was 20.46 ± 8.63 μM .
Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

Antibacterial Activity

The antibacterial potential of the compound has also been explored. Compounds with similar structures have been noted for their effectiveness against various bacterial strains.

  • Research Findings :
    • Compounds derived from benzimidazoles have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of specific substituents can enhance antibacterial properties .

Anti-inflammatory Activity

Benzimidazole derivatives are known for their anti-inflammatory effects through various mechanisms, including inhibition of cyclooxygenase enzymes and modulation of cytokine production.

  • Mechanism of Action :
    • The compound interacts with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to its anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of similar benzimidazole derivatives:

  • Study on Antitumor Effects :
    • A study highlighted the effectiveness of a series of benzimidazole derivatives in inhibiting cell proliferation in multiple cancer types . The results suggested that modifications at specific positions on the benzimidazole ring could enhance antitumor efficacy.
  • Antibacterial Properties :
    • Another research focused on the synthesis and evaluation of various benzimidazole compounds against common bacterial pathogens, revealing significant antibacterial activity that warrants further exploration for therapeutic applications .

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O/c1-16-5-4-6-19(13-16)25-23(28)15-27-21-8-3-2-7-20(21)26-22(27)14-17-9-11-18(24)12-10-17/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

ASCMSAQMJCQQFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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